Triphenyltin hydride

Catalog No.
S622313
CAS No.
892-20-6
M.F
C18H15Sn
M. Wt
350 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyltin hydride

CAS Number

892-20-6

Product Name

Triphenyltin hydride

Molecular Formula

C18H15Sn

Molecular Weight

350 g/mol

InChI

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

SBXWFLISHPUINY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

stannane, triphenyl-, tin, triphenyl-, hydride, triphenylstannane, triphenylstannyl hydride, triphenyltin, triphenyltin hydride

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Reducing Agent

Triphenyltin hydride excels as a reducing agent in various organic reactions. Its ability to donate a hydrogen atom (H•) facilitates transformations that wouldn't be readily achievable with other methods. Some specific examples include:

  • Reductive Deselenenylation: Triphenyltin hydride, in conjunction with a catalytic amount of azobisisobutyronitrile (AIBN), can remove selenium (Se) from organic molecules. This reaction is crucial for synthesizing selenium-free analogs of bioactive compounds [].
  • Free Radical Hydrostannylation: Triphenyltin hydride serves as a source of free radicals for the hydrostannylation reaction. This reaction adds a tin (Sn) and hydrogen (H) atom across a double bond (C=C) in organic molecules, creating new carbon-tin (C-Sn) bonds [].
  • Reduction of α,β-Unsaturated Ketones and Esters: Triphenyltin hydride effectively reduces the carbonyl group (C=O) in α,β-unsaturated ketones and esters. This transformation alters the functional group and allows for further chemical modifications [].

These are just a few examples, and researchers are continuously exploring the potential of Triphenyltin hydride in other reduction reactions.

Radical Precursor

Beyond its reducing agent role, Triphenyltin hydride can also act as a radical precursor. In the presence of initiators like 9-borabicyclo[3.3.1]nonane (9-BBN), it generates free radicals that can then participate in various organic transformations. This approach allows for controlled radical reactions with improved selectivity [].

UNII

95T92AGN0V

Other CAS

17272-58-1

Wikipedia

Triphenyltin hydride

Dates

Modify: 2023-08-15

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